

"Methyl 2,4-dioxo-4-phenylbutanoate" IUPAC name

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Compound of Interest

Compound Name: *Methyl 2,4-dioxo-4-phenylbutanoate*

Cat. No.: *B1296672*

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An In-depth Technical Guide to **Methyl 2,4-dioxo-4-phenylbutanoate** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 2,4-dioxo-4-phenylbutanoate**, a versatile intermediate compound with significant applications in organic synthesis and pharmaceutical development. This document details its chemical properties, synthesis protocols, and its role as a key building block in the creation of complex molecules and therapeutic agents.

Nomenclature and Identification

The systematic IUPAC name for this compound is **Methyl 2,4-dioxo-4-phenylbutanoate**.^[1] This name accurately reflects the presence of two carbonyl groups at positions 2 and 4 of the butanoate chain, with a phenyl substituent at the fourth carbon.^[1] The compound is widely recognized by its Chemical Abstracts Service (CAS) number: 20577-73-5.^{[1][2][3]}

Several synonyms are used in literature and chemical databases, including:

- Methyl benzoylpyruvate^[1]
- Methyl 2,4-dioxo-4-phenylbutyrate^[1]
- Methyl 4-phenyl-2,4-dioxobutanoate^[1]

- [alpha,gamma-Dioxobenzenebutanoic acid methyl ester](#)[3]
- [2,4-diketo-4-phenyl-butyric acid methyl ester](#)[3]

Physicochemical Properties

Methyl 2,4-dioxo-4-phenylbutanoate is a pale yellow crystalline solid.[2] Its key quantitative properties are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₀ O ₄	[2] [4] [5]
Molecular Weight	206.20 g/mol	[2] [4]
CAS Number	20577-73-5	[1] [2] [3]
Melting Point	58-64 °C	[2] [3]
Boiling Point	335.6 °C (at 760 mmHg)	[3] [4]
Appearance	Pale yellow crystals	[2]
Purity	≥97% (HPLC)	[2]
Density	1.205 g/cm ³	[3]
Flash Point	149 °C	[3]
pKa	5.95 ± 0.23	[3]
XLogP3	1.0015	[3]
Storage	0-8°C, dry, sealed	[2] [4]

Synthesis Protocols

The primary route for synthesizing the core structure of this compound involves a Claisen condensation reaction. While the direct synthesis of the methyl ester is not explicitly detailed in the provided results, a well-established protocol for the analogous ethyl ester, ethyl 2,4-dioxo-4-phenylbutanoate, can be adapted. This involves the condensation of acetophenone with a

dialkyl oxalate, followed by hydrolysis to the carboxylic acid, which can then be esterified to the desired methyl ester.

Experimental Protocol: Claisen Condensation for the Phenylbutanoate Backbone

This two-step procedure outlines the synthesis of the parent acid, which is the immediate precursor to **Methyl 2,4-dioxo-4-phenylbutanoate**.

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate^[6]

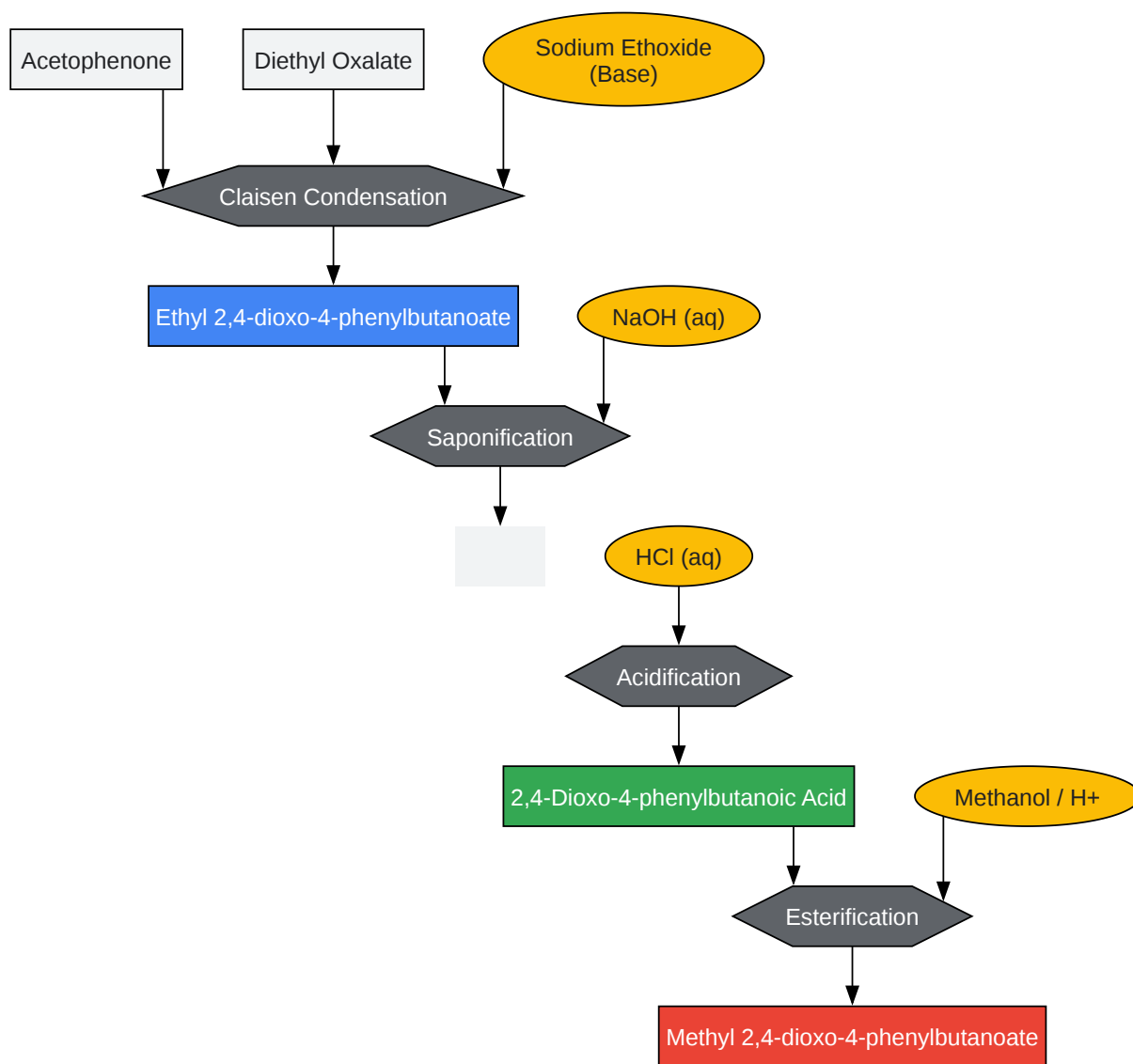
- **Reaction Setup:** A strong base, such as sodium ethoxide, is required. A stoichiometric amount is crucial as it deprotonates the resulting β -keto ester, driving the reaction equilibrium towards the product.^[6]
- **Condensation:** Acetophenone is condensed with diethyl oxalate in the presence of the base. The mixture is typically stirred overnight at room temperature.^[6] Following the overnight stirring, the reaction mixture is heated to 80°C for 30 minutes.^[6]
- **Workup:** The mixture is cooled to room temperature and then acidified to a pH of 2 using dilute sulfuric acid.^[6]
- **Extraction:** The product is extracted from the aqueous mixture using dichloromethane.^[6]
- **Purification:** The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from ethanol.^[6]

Step 2: Hydrolysis to 2,4-Dioxo-4-phenylbutanoic Acid^[6]

- **Saponification:** The ethyl ester is dissolved in ethanol, and an aqueous solution of sodium hydroxide (1.5 to 2.0 equivalents) is added.^[6]
- **Heating:** The mixture is heated under reflux for 1-3 hours, with reaction completion monitored by Thin Layer Chromatography (TLC).^[6]

- Solvent Removal & Acidification: After cooling, ethanol is removed under reduced pressure. The remaining solution is diluted with water, cooled in an ice bath, and slowly acidified with concentrated hydrochloric acid to a pH of approximately 1-2, causing the acid product to precipitate.[6]
- Isolation: The solid product is collected by vacuum filtration, washed with cold water, and dried.[6]

The resulting 2,4-Dioxo-4-phenylbutanoic acid can then be esterified to **Methyl 2,4-dioxo-4-phenylbutanoate** using standard methods, such as reaction with methanol in the presence of an acid catalyst.



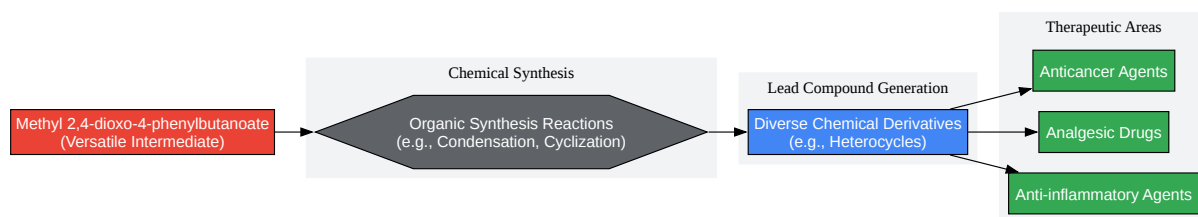
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Caption: General synthesis workflow for **Methyl 2,4-dioxo-4-phenylbutanoate**.

Applications in Research and Drug Development

Methyl 2,4-dioxo-4-phenylbutanoate is a valuable building block in organic synthesis due to its diketone structure, which allows for a variety of chemical transformations.[2] Its ability to participate in reactions like Michael additions and condensation reactions makes it a versatile precursor for synthesizing more complex molecules.[2]

In the pharmaceutical industry, this compound serves as a key intermediate in the development of new therapeutic agents.[2][4] It is particularly noted for its use in the synthesis of anti-inflammatory and analgesic drugs.[2] The unique chemical framework of **Methyl 2,4-dioxo-4-phenylbutanoate** and its derivatives allows for the creation of bioactive heterocycles and other molecules with therapeutic potential.[1] For instance, dichlorophenyl and methoxyphenyl analogs have shown potential in anticancer and anti-inflammatory applications, respectively.[1] Its role extends to biochemical research, where it is used to study enzyme interactions and metabolic pathways.[2]



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Caption: Role of **Methyl 2,4-dioxo-4-phenylbutanoate** in drug discovery.

Conclusion

Methyl 2,4-dioxo-4-phenylbutanoate is a compound of significant interest to the scientific community, particularly those in organic synthesis and drug discovery. Its well-defined

properties and versatile reactivity make it an essential intermediate for producing a wide range of valuable molecules. This guide provides the core technical information required by researchers to effectively utilize this compound in their work.

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